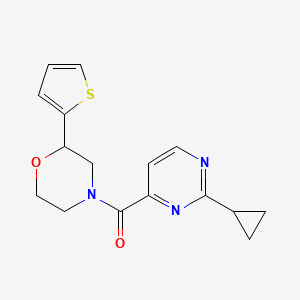
(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a morpholine ring substituted with a thiophene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions often involve heating under reflux with sodium methoxide in butanol, or using carboxylic acid chlorides under reflux in xylene followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can act as a ligand, binding to active sites on enzymes or receptors and modulating their activity. The specific pathways involved depend on the biological context and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (2-Cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone include:
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a cyclopropyl group on the pyrimidine ring and a thiophene-substituted morpholine ring makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(2-cyclopropylpyrimidin-4-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(12-5-6-17-15(18-12)11-3-4-11)19-7-8-21-13(10-19)14-2-1-9-22-14/h1-2,5-6,9,11,13H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVERSOJFUPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)N3CCOC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6970872.png)
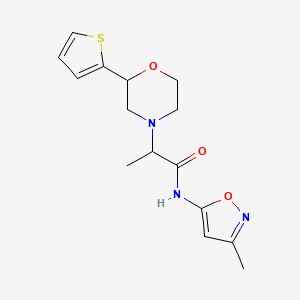
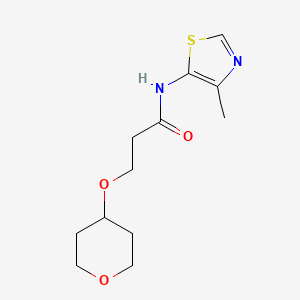
![N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine](/img/structure/B6970912.png)
![2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B6970917.png)
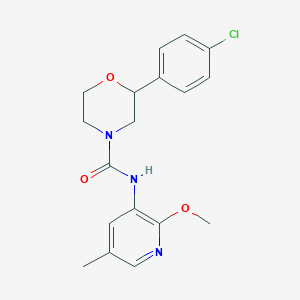
![5-[(3-Methoxy-1-methylpyrazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B6970937.png)
![4-Ethyl-3-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6970946.png)
![2-[3-[(3-Methoxy-1-methylpyrazol-4-yl)sulfamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6970956.png)
![N'-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-N-[[1-(2-phenylmethoxyethyl)cyclopropyl]methyl]oxamide](/img/structure/B6970963.png)
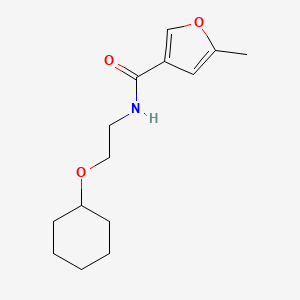
![3-Tert-butyl-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6970974.png)
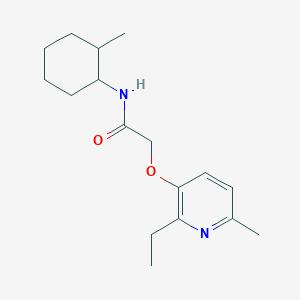
![[6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B6970997.png)
